molecular formula C13H18ClNO2 B6207238 ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride CAS No. 2703781-27-3

ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride

Cat. No.: B6207238
CAS No.: 2703781-27-3
M. Wt: 255.7
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique indene structure, which is a bicyclic system consisting of a benzene ring fused to a cyclopentene ring. The presence of the methylamino group and the ethyl ester functionality further enhances its chemical reactivity and potential utility in synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indene Core: The indene core can be synthesized via a Friedel-Crafts alkylation reaction, where a benzene derivative reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Methylamino Group: The methylamino group can be introduced through a reductive amination reaction. This involves the reaction of an aldehyde or ketone intermediate with methylamine in the presence of a reducing agent like sodium cyanoborohydride.

    Esterification: The carboxylic acid group can be esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group, where nucleophiles such as halides or alkoxides replace the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted amines.

Scientific Research Applications

Ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to its structural similarity to neurotransmitters.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its potential as a ligand.

Mechanism of Action

The mechanism of action of ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride involves its interaction with biological targets such as enzymes and receptors. The methylamino group can form hydrogen bonds with active sites, while the indene core provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(dimethylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride: Similar structure but with an additional methyl group on the amino group.

    Ethyl 2-(ethylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride: Similar structure but with an ethyl group instead of a methyl group on the amino group.

Uniqueness

Ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets differently compared to its analogs. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.

Properties

CAS No.

2703781-27-3

Molecular Formula

C13H18ClNO2

Molecular Weight

255.7

Purity

0

Origin of Product

United States

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